(2e,5z)-2,5-Octadien-1-ol
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Overview
Description
(2E,5Z)-2,5-Octadien-1-ol is an organic compound with the molecular formula C8H14O. It is characterized by the presence of two double bonds in the 2nd and 5th positions, with the 2nd double bond in the E (trans) configuration and the 5th double bond in the Z (cis) configuration. This compound is a type of unsaturated alcohol, which means it contains both double bonds and a hydroxyl group (-OH).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2,5-Octadien-1-ol can be achieved through various methods. One common approach involves the use of alkyne metathesis, where an alkyne is converted into a diene through the action of a catalyst. Another method involves the reduction of a corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale chemical reactions involving the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2,5-Octadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or ketone.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of (2E,5Z)-2,5-Octadienal or (2E,5Z)-2,5-Octadienone.
Reduction: Formation of 2,5-Octadien-1-ol or fully saturated octanol.
Substitution: Formation of (2E,5Z)-2,5-Octadienyl chloride.
Scientific Research Applications
(2E,5Z)-2,5-Octadien-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E,5Z)-2,5-Octadien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bonds can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2E,5Z)-2,5-Heptadien-1-ol: Similar structure but with one less carbon atom.
(2E,5Z)-2,5-Decadien-1-ol: Similar structure but with two additional carbon atoms.
Uniqueness
(2E,5Z)-2,5-Octadien-1-ol is unique due to its specific configuration of double bonds and the presence of a hydroxyl group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H14O |
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Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2E,5Z)-octa-2,5-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6+ |
InChI Key |
INXWZSVGTHMNEU-WWVFNRLHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C/CO |
Canonical SMILES |
CCC=CCC=CCO |
Origin of Product |
United States |
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